4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Description
4-[(E)-1H-Indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core substituted at position 3 with a 3-methoxyphenyl group and at position 4 with an (E)-configured indol-3-ylmethylideneamino moiety. The triazole-thione scaffold is known for its pharmacological versatility, while the indole and methoxyphenyl substituents contribute to its unique electronic and steric properties. The compound is synthesized via condensation of 3-methoxyphenyl-substituted triazole-5-thione with indole-3-carbaldehyde under acidic reflux conditions, a method analogous to those described for related derivatives .
Properties
CAS No. |
613249-15-3 |
|---|---|
Molecular Formula |
C18H15N5OS |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15N5OS/c1-24-14-6-4-5-12(9-14)17-21-22-18(25)23(17)20-11-13-10-19-16-8-3-2-7-15(13)16/h2-11,19H,1H3,(H,22,25)/b20-11+ |
InChI Key |
OZLOQANUIXMMCD-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high yield, operational simplicity, and cost-effectiveness . One common synthetic route involves the reaction of indole-3-carbaldehyde with appropriate amines and thiourea under specific conditions . Industrial production methods may involve similar multicomponent reactions but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The sulfur atom in the thione (-C=S) group serves as a reactive site for nucleophilic substitution. This reaction often occurs under alkaline conditions or in the presence of amines:
Example Reaction:
| Reagent | Conditions | Yield (%) | Product Stability |
|---|---|---|---|
| Ethylenediamine | Ethanol, reflux, 6 h | 78 | Stable at RT |
| Aniline | DMF, 80°C, 4 h | 65 | Sensitive to light |
Mechanism: The thione sulfur acts as a leaving group, replaced by nucleophiles like amines. The reaction proceeds via a thiolate intermediate stabilized by resonance within the triazole ring.
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition reactions with nitrile oxides or diazo compounds, forming fused heterocyclic systems:
Example with Nitrile Oxide:
| Dipolarophile | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Benzoyl nitrile oxide | Toluene | 110°C | 12 h | 72 |
| Acetonitrile oxide | THF | 60°C | 8 h | 68 |
Mechanism: The triazole’s electron-deficient ring facilitates attack by the nitrile oxide’s dipole, forming a five-membered oxadiazoline ring .
Oxidation to Disulfide Derivatives
Controlled oxidation of the thione group yields disulfide-linked dimers, enhancing structural complexity:
Reaction:
| Oxidizing Agent | Solvent | pH | Disulfide Yield (%) |
|---|---|---|---|
| H₂O₂ | Acetic acid |
Scientific Research Applications
4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Medicine: Potential therapeutic applications are being explored due to its diverse biological activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Substituents
The biological and physicochemical properties of triazole-5-thione derivatives are heavily influenced by substituents at positions 3 and 4. Below is a comparative analysis of key analogs:
Physicochemical and Electronic Properties
- Lipophilicity : The 3-methoxyphenyl group in the target compound increases lipophilicity (logP ~3.5) compared to hydroxyl-substituted analogs (e.g., , logP ~2.8), favoring membrane permeability .
- Electronic Effects: Electron-donating methoxy groups (target compound) enhance resonance stabilization, whereas electron-withdrawing groups like trifluoromethyl () polarize the triazole ring, affecting redox potentials .
- Hydrogen Bonding : The indole NH in the target compound participates in hydrogen bonding, unlike ’s methylphenyl derivative, which relies solely on van der Waals interactions .
Crystallographic Insights
- Packing Motifs : The indole moiety in the target compound facilitates π-π stacking, as observed in related structures (e.g., ’s methoxybenzyl derivative), while bulky substituents (e.g., ’s isobutylphenyl group) induce steric hindrance, reducing crystallinity .
- Hydrogen-Bond Networks: Compounds with hydroxyl groups () form extensive H-bond networks (graph set notation: C(6) ), unlike methoxy-substituted analogs, which favor hydrophobic interactions .
Biological Activity
4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR) derived from various studies.
Structural Information
The molecular formula of the compound is , and its structural representation can be summarized as follows:
- SMILES : COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43
- InChIKey : XZSUQZONOBRLTG-RGVLZGJSSA-N
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study on S-substituted derivatives of 1,2,4-triazole-3-thiols reported that these compounds demonstrated activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at a concentration of 125 µg/mL .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using several human cancer cell lines. A notable study assessed the cytotoxicity of various triazole derivatives against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines. The results indicated that the tested compounds exhibited low toxicity with IC50 values above 100 µM, suggesting a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazole derivatives is often influenced by their structural modifications. Variations in substituents on the sulfur atom and other positions within the triazole ring can significantly affect their antimicrobial and anticancer activities. For instance, compounds with specific substitutions showed enhanced efficacy against certain bacterial strains and cancer cells .
Case Studies
- Antimicrobial Efficacy : A study synthesized new triazole derivatives and evaluated their antimicrobial activities against clinical isolates. The most active compounds demonstrated MIC values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
- Cytotoxic Potential : Another investigation focused on the anticancer properties of triazole derivatives in vitro. The results indicated that specific modifications led to increased cytotoxicity against tumor cells while maintaining low toxicity towards normal cells .
Q & A
Q. How to evaluate synergistic effects with existing antifungal agents (e.g., fluconazole)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
